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molecular formula C9H8Cl2O B2656552 1-(3,5-Dichloro-4-methylphenyl)ethanone CAS No. 88541-40-6

1-(3,5-Dichloro-4-methylphenyl)ethanone

Cat. No. B2656552
M. Wt: 203.06
InChI Key: YGAYEQVMJHGDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04603201

Procedure details

18.8 g (0.24 mole) of acetyl chloride were added dropwise, with ice-cooling and stirring, to a suspension of 34.7 g (0.26 mole) of anhydrous aluminium chloride powder in 150 ml of 1,2-dichloroethane. The mixture was stirred, with ice-cooling, for a further 30 minutes, after which 18.4 g (0.2 mole) of toluene were added dropwise, with stirring, over a period of about 20 minutes, whilst maintaining an internal temperature below 5° C. Stirring was continued for a further 1 hour, after which 23 ml of liquified chlorine, trapped in dry ice/acetone, were blown little by little over a period of 4 hours into this mixture, whilst maintaining it at an internal temperature of from 5° to 10° C. by ice-cooling. When the addition was complete, the mixture was stirred at 5°-10° C. for a further 30 minutes, after which the reaction mixture was poured into a mixture of 50 ml of concentrated hydrochloric acid and 500 g of broken ice. The mixture was then extracted with 500 ml of diethyl ether and the extract was washed with water and then dried over anhydrous sodium sulphate. The solvent was then distilled off, giving 47.9 g of a crude product, which was then subjected to column chromatography through silica gel, eluted with a 1:1 by volume mixture of hexane and benzene, to give 22.8 g (yield 56.1%) of the desired 3,5-dichloro-4-methylacetophenone, melting at 64°-66° C. and boiling at 108°-111° C./400 Pa (3 mmHg).
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
34.7 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
18.4 g
Type
reactant
Reaction Step Three
Quantity
23 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Five
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[Cl-:5].[Al+3].[Cl-:7].[Cl-].[C:9]1([CH3:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.ClCl.Cl>ClCCCl.C(=O)=O.CC(C)=O>[CH3:15][C:9]1[C:14]([Cl:5])=[CH:13][C:12]([C:1]([CH3:2])=[O:3])=[CH:11][C:10]=1[Cl:7] |f:1.2.3.4,9.10|

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
34.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
18.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
23 mL
Type
reactant
Smiles
ClCl
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
500 g
Type
reactant
Smiles
Step Six
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)=O.CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred, with ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling, for a further 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
with stirring, over a period of about 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining an internal temperature below 5° C
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
of 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining it at an internal temperature of from 5° to 10° C. by ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at 5°-10° C. for a further 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with 500 ml of diethyl ether
WASH
Type
WASH
Details
the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off
CUSTOM
Type
CUSTOM
Details
giving 47.9 g of a crude product, which
WASH
Type
WASH
Details
eluted with a 1:1 by volume mixture of hexane and benzene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=C(C=C1Cl)C(=O)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 22.8 g
YIELD: PERCENTYIELD 56.1%
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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